Cerium(IV) sulfate hydrate, complex with sulfuric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

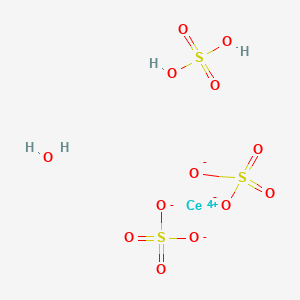

Cerium(IV) sulfate hydrate, complex with sulfuric acid, also known as Tetrasulfato-ceric acid, is a compound with the linear formula Ce(SO4)2 · xH2O · yH2SO4 . It is a yellow to orange powder or crystals .

Synthesis Analysis

Historically, Cerium(IV) sulfate hydrate, complex with sulfuric acid was produced by the direct reaction of fine, calcined cerium (IV) oxide and concentrated sulfuric acid, yielding the tetrahydrate .Molecular Structure Analysis

The molecular weight of the free base of this compound is 332.24 . The molecular formula is Ce(SO4)2 · xH2O · yH2SO4 .Chemical Reactions Analysis

The tetrahydrate of this compound loses water when heated to 180-200 °C . It is insoluble in glacial acetic acid and pure (96%) ethanol .Physical And Chemical Properties Analysis

Cerium(IV) sulfate hydrate, complex with sulfuric acid, is a yellow to orange powder or crystals . It has a molecular weight of 448.315 .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry: Redox Titrations

Cerium(IV) sulfate hydrate: is widely used in analytical chemistry as an oxidizing agent in redox titrations . It serves as a powerful oxidizer under acidic conditions, which is essential for determining the concentration of reducing agents in a solution. This compound’s ability to act as a redox indicator, especially in conjunction with other indicators, makes it a valuable tool for quantitative analysis in laboratories.

Catalyst in Organic Synthesis

The compound finds application as a catalyst in organic synthesis processes. It can catalyze the selective oxidation of secondary alcohols to ketones . This is particularly useful in the synthesis of fine chemicals and pharmaceutical intermediates where precise control over the oxidation state is crucial.

Nanoparticle Synthesis

Researchers utilize Cerium(IV) sulfate hydrate for the synthesis of cerium dioxide (CeO₂) nanoparticles . These nanoparticles have a variety of applications, including as catalysts for the reduction of nitrogen oxides (NOx) in vehicle exhaust systems, thereby contributing to cleaner emissions.

Chemical Intermediate

This compound is employed as a chemical intermediate in various industrial and research applications. Its role as an intermediate facilitates the production of more complex chemical compounds .

Wirkmechanismus

Target of Action

Cerium(IV) sulfate hydrate, complex with sulfuric acid, is primarily used as a catalyst in various chemical reactions . It targets the reactants in these reactions, facilitating their transformation into the desired products.

Mode of Action

As a catalyst, this compound accelerates chemical reactions without being consumed in the process . It does this by lowering the activation energy required for the reaction to proceed, thereby increasing the reaction rate .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For example, it can be used in the production of pentyl butyrate and butyl acetate in food fragrances . In these reactions, it facilitates the synthesis of these compounds, affecting the associated biochemical pathways .

Result of Action

The primary result of the action of Cerium(IV) sulfate hydrate, complex with sulfuric acid, is the acceleration of chemical reactions . This leads to an increase in the production rate of the desired products .

Action Environment

The efficacy and stability of this compound as a catalyst can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . For example, the tetrahydrate form of Cerium(IV) sulfate loses water when heated to 180-200 °C .

: Cerium (IV) sulfate hydrate, complex with sulfuric acid : Cerium (IV) Sulfate Hydrate, Complex with Sulfuric Acid (CAS No. 17106-39-7) : Cerium(IV) sulfate - Wikipedia

Safety and Hazards

Zukünftige Richtungen

Cerium(IV) sulfate hydrate, complex with sulfuric acid, can be used as the developer of nigrosine and in the production of colored glass . It can also be used as a catalyst for the production of pentyl butyrate and butyl acetate in food fragrances . Its pentahydrate, octahydrate, and nonahydrate are used as optical glass polishing materials .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cerium(IV) sulfate hydrate, complex with sulfuric acid involves the reaction between cerium(IV) oxide and concentrated sulfuric acid. The reaction is exothermic and should be carried out with caution. The resulting product is then hydrated to form the final compound.", "Starting Materials": [ "Cerium(IV) oxide", "Concentrated sulfuric acid" ], "Reaction": [ "Step 1: Add cerium(IV) oxide to concentrated sulfuric acid slowly and with stirring.", "Step 2: Heat the mixture to 150-200°C and continue stirring for 4-6 hours.", "Step 3: Allow the mixture to cool and add water to hydrate the resulting compound.", "Step 4: Filter the product and wash with water to remove any impurities.", "Step 5: Dry the product at 100-120°C to obtain Cerium(IV) sulfate hydrate, complex with sulfuric acid." ] } | |

CAS-Nummer |

17106-39-7 |

Produktname |

Cerium(IV) sulfate hydrate, complex with sulfuric acid |

Molekularformel |

CeH4O13S3 |

Molekulargewicht |

448.3 g/mol |

IUPAC-Name |

cerium(4+);sulfuric acid;disulfate;hydrate |

InChI |

InChI=1S/Ce.3H2O4S.H2O/c;3*1-5(2,3)4;/h;3*(H2,1,2,3,4);1H2/q+4;;;;/p-4 |

InChI-Schlüssel |

FGTHNVIWCFTMAV-UHFFFAOYSA-J |

SMILES |

O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

Kanonische SMILES |

O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)

![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)